molecular formula C20H19N3O6S2 B4585180 4-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE

4-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE

Cat. No.: B4585180
M. Wt: 461.5 g/mol
InChI Key: LLXKGJWPKZPMKD-UHFFFAOYSA-N
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Description

4-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE is a complex organic compound with the molecular formula C24H18N4O9S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic aromatic substitution reaction, where a nitro group is introduced to an aromatic ring, followed by sulfonylation and amination reactions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

4-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The nitro and sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE is unique due to the presence of the phenethylamino group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-[(4-nitrophenyl)sulfonylamino]-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c24-23(25)18-8-12-20(13-9-18)31(28,29)22-17-6-10-19(11-7-17)30(26,27)21-15-14-16-4-2-1-3-5-16/h1-13,21-22H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXKGJWPKZPMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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